(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
CAS No.:
Cat. No.: VC16700717
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid -](/images/structure/VC16700717.png)
Specification
Molecular Formula | C8H13NO2 |
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Molecular Weight | 155.19 g/mol |
IUPAC Name | (1S,5R)-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Standard InChI | InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+ |
Standard InChI Key | VVZNPWRETVLXPA-DGUCWDHESA-N |
Isomeric SMILES | C1C[C@H]2CC(C[C@@H]1N2)C(=O)O |
Canonical SMILES | C1CC2CC(CC1N2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is defined by its bicyclic core, which consists of a seven-membered ring system fused to a five-membered ring. The nitrogen atom occupies the 8-position, while the carboxylic acid group is situated at the 3-position. The stereochemical configuration (1R,3S,5S) ensures distinct spatial orientation, influencing its interactions with biological targets.
Molecular Formula:
Molecular Weight: 155.19 g/mol
IUPAC Name: (1R,3S,5S)-8-Azabicyclo[3.2.1]octane-3-carboxylic acid
The bicyclic scaffold’s rigidity and stereochemistry make it a valuable template for drug discovery, particularly in designing ligands for neurotransmitter receptors .
Synthetic Methodologies
Enantioselective Construction of the Bicyclic Core
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has been achieved through asymmetric methodologies to control stereochemistry. A review by Organic & Biomolecular Chemistry highlights two primary strategies :
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Desymmetrization of Tropinone Derivatives: Starting from achiral tropinone, enzymatic or chemical resolution yields enantiomerically pure intermediates.
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Cyclization of Acyclic Precursors: Chiral auxiliaries or catalysts induce stereocontrol during ring-forming reactions.
For example, a key intermediate in synthesizing derivatives involves hydrogenation and protection steps. A procedure adapted from ChemicalBook demonstrates:
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Hydrogenolysis: Benzyl-protected precursors are subjected to hydrogen gas (55 psi) over palladium hydroxide catalyst in ethanol/water, achieving deprotection.
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Carbamate Formation: Reaction with di-tert-butyl dicarbonate in dioxane/NaOH yields protected amines, facilitating further functionalization.
Representative Synthesis:
Physicochemical Properties
The compound’s physicochemical profile is critical for drug-likeness and bioavailability:
Property | Value |
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LogP | 0.57 (predicted) |
Rotatable Bonds | 3 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 75 Ų |
These properties suggest moderate lipophilicity and favorable membrane permeability, aligning with central nervous system (CNS) drug criteria .
Industrial and Research Applications
Organic Synthesis
The compound serves as a chiral building block for complex molecules. Its rigid structure aids in constructing pharmacophores with defined stereochemistry.
Material Science
Functionalized derivatives are explored for catalytic applications, leveraging the nitrogen atom’s coordination capacity .
Comparison with Structural Analogues
Compound | Key Differences |
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(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one | Oxygen substitution alters electronic properties |
8-Azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester | Esterification enhances lipophilicity |
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